molecular formula C20H24N2O3 B12622008 Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate CAS No. 918480-83-8

Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate

Cat. No.: B12622008
CAS No.: 918480-83-8
M. Wt: 340.4 g/mol
InChI Key: GCSSZZVRHQBJGR-UHFFFAOYSA-N
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Description

Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a piperazine ring substituted with a benzyl group and a 2-phenoxyethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloroformate and 2-phenoxyethyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The benzyl and phenoxyethyl groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. This compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl piperazine-1-carboxylate
  • Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-phenoxyethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

918480-83-8

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

benzyl 4-(2-phenoxyethyl)piperazine-1-carboxylate

InChI

InChI=1S/C20H24N2O3/c23-20(25-17-18-7-3-1-4-8-18)22-13-11-21(12-14-22)15-16-24-19-9-5-2-6-10-19/h1-10H,11-17H2

InChI Key

GCSSZZVRHQBJGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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